

Tetrahydroechinocandin B CAS number and molecular weight

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Compound of Interest		
Compound Name:	Tetrahydroechinocandin B	
Cat. No.:	B1682765	Get Quote

In-Depth Technical Guide to Tetrahydroechinocandin B

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

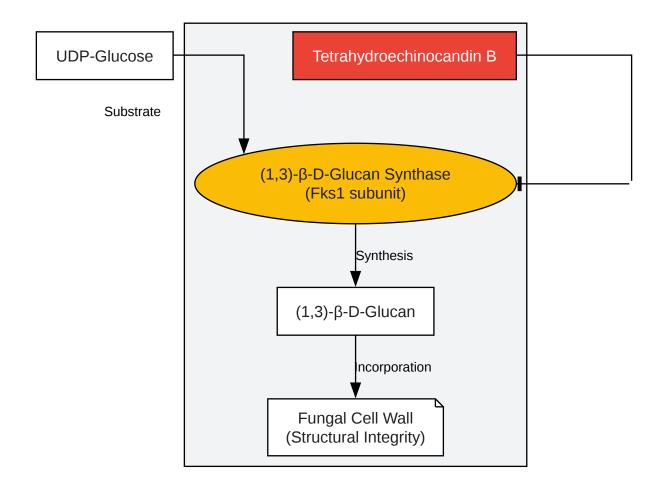
Tetrahydroechinocandin B is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal agents. It is a derivative of Echinocandin B.

Property	Value	Reference
CAS Number	54651-06-8	[1][2]
Molecular Weight	1064.27 g/mol	[2]
Molecular Formula	C52H85N7O16	[2]
Storage Temperature	-20°C	

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis



The primary mechanism of action of **Tetrahydroechinocandin B**, like other echinocandins, is the non-competitive inhibition of the enzyme (1,3)- β -D-glucan synthase.[3][4][5] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for the production of (1,3)- β -D-glucan, a major structural polymer of the cell wall.[3][4][5] By inhibiting this enzyme, **Tetrahydroechinocandin B** disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[1] This targeted action provides a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall and the (1,3)- β -D-glucan synthase enzyme.



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Caption: Mechanism of action of **Tetrahydroechinocandin B**.

Experimental Protocols



Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The following is a generalized protocol for determining the MIC of **Tetrahydroechinocandin B** against yeast species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.

Materials:

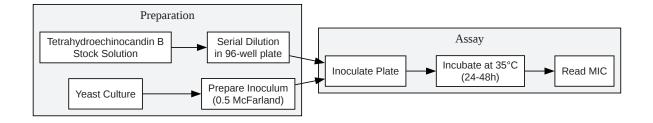
- Yeast isolate to be tested
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Tetrahydroechinocandin B stock solution (in DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader (530 nm)
- Sterile saline or water
- Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

- Inoculum Preparation:
 - Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
 - Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5
 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
 - Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
- · Drug Dilution:



- Perform serial twofold dilutions of the **Tetrahydroechinocandin B** stock solution in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
- Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
- Inoculation and Incubation:
 - Add the prepared yeast inoculum to each well (except the negative control).
 - Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
 - Growth inhibition can be assessed visually or spectrophotometrically.



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Caption: Workflow for MIC determination.

(1,3)-β-D-Glucan Synthase Inhibition Assay (IC₅₀ Determination)



This protocol outlines a method to determine the 50% inhibitory concentration (IC₅₀) of **Tetrahydroechinocandin B** on (1,3)- β -D-glucan synthase activity.

Materials:

- Fungal cell culture (e.g., Candida albicans)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 1 mM DTT, protease inhibitors)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 μM GTPyS, 10% glycerol)
- UDP-[14C]-glucose (radiolabeled substrate)
- Tetrahydroechinocandin B
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Enzyme Preparation (Microsomal Fraction):
 - Grow the fungal cells to mid-log phase and harvest by centrifugation.
 - Wash the cells with lysis buffer.
 - Disrupt the cells (e.g., by bead beating or French press) in lysis buffer.
 - Centrifuge the lysate at a low speed to remove whole cells and debris.
 - \circ Centrifuge the supernatant at a high speed to pellet the microsomal fraction containing the (1,3)- β -D-glucan synthase.
 - Resuspend the pellet in a suitable buffer and determine the protein concentration.
- Inhibition Assay:



- Set up reaction tubes containing the assay buffer, a fixed amount of the microsomal enzyme preparation, and varying concentrations of **Tetrahydroechinocandin B**.
- Include a control with no inhibitor.
- Pre-incubate the reactions at 30°C for a short period.
- Initiate the reaction by adding UDP-[14C]-glucose.
- Incubate at 30°C for 60 minutes.
- Quantification of Glucan Synthesis:
 - Stop the reaction by adding ethanol.
 - Filter the reaction mixture through glass fiber filters to capture the radiolabeled glucan product.
 - Wash the filters to remove unincorporated UDP-[14C]-glucose.
 - Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- IC50 Calculation:
 - Plot the percentage of inhibition of glucan synthesis against the logarithm of the
 Tetrahydroechinocandin B concentration.
 - The IC₅₀ is the concentration of the compound that inhibits enzyme activity by 50%.

Biological Activity

Tetrahydroechinocandin B has demonstrated potent in vivo anti-Candida activity in murine models of disseminated candidiasis. In comparative studies, it has shown efficacy comparable to or slightly greater than other echinocandins like cilofungin. Fungicidal activity has been observed in vivo, with a significant reduction in Candida CFU in the kidneys of infected mice. While specific MIC and IC₅₀ values for **Tetrahydroechinocandin B** are not widely reported in publicly available literature, the echinocandin class generally exhibits potent activity against a



broad range of Candida species and fungistatic activity against Aspergillus species.[3][4] They are not typically active against Cryptococcus neoformans, Fusarium spp., or Zygomycetes.[3]

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